REACTION_CXSMILES
|
[C:1]([C:6]1[NH:7][C:8]([CH2:13][CH3:14])=[C:9]([CH3:12])[C:10]=1[CH3:11])(OCC)=O.[CH3:15]C1OC(C)OC(C)O1>>[CH2:13]([C:8]1[NH:7][C:6]([CH2:1][CH3:15])=[C:10]([CH3:11])[C:9]=1[CH3:12])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1NC(=C(C1C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1OC(OC(O1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC(=C(C1C)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |